

# Ralaniten Acetate and the Androgen Receptor N-Terminal Domain: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **EPI-506**

Cat. No.: **B1574327**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Ralaniten acetate (**EPI-506**) is a pioneering, first-in-class antiandrogen that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR). This domain is critical for the transcriptional activity of both full-length AR and its splice variants, which are key drivers of resistance to conventional prostate cancer therapies. Ralaniten acetate is a prodrug that is rapidly converted to its active metabolite, ralaniten (EPI-002). This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to ralaniten and its interaction with the AR-NTD.

## Introduction

The androgen receptor (AR) is a crucial therapeutic target in prostate cancer. However, the emergence of resistance to therapies targeting the AR ligand-binding domain (LBD), often through mechanisms such as AR splice variants (e.g., AR-V7) that lack the LBD, presents a significant clinical challenge.<sup>[1]</sup> Ralaniten acetate was developed to overcome this resistance by targeting the intrinsically disordered N-terminal domain (NTD), a region essential for the transcriptional activity of all known AR species.<sup>[2][3]</sup> Ralaniten, the active form of ralaniten acetate, acts as a covalent inhibitor of the AR-NTD, effectively blocking AR-mediated signaling.<sup>[4][5]</sup> Although its clinical development was discontinued due to pharmacokinetic challenges, the study of ralaniten has provided invaluable proof-of-concept for targeting the AR-NTD and has paved the way for the development of next-generation inhibitors.<sup>[6][7]</sup>

## Mechanism of Action

Ralaniten (EPI-002) exerts its inhibitory effect through a unique mechanism of action directed at the AR-NTD.

- Targeting the Activation Function-1 (AF-1) Region: The NTD contains the AF-1 region, which is essential for AR transactivation.<sup>[2]</sup> Ralaniten specifically interacts with this domain.
- Covalent Binding: Ralaniten contains a chlorohydrin group that forms a covalent bond with cysteine residues within the AR-NTD.<sup>[4][5]</sup> This covalent modification is crucial for its biological activity.<sup>[4]</sup>
- Inhibition of Transcriptional Activity: By binding to the NTD, ralaniten disrupts the protein-protein interactions necessary for the assembly of the transcriptional machinery, thereby inhibiting the expression of AR target genes, such as prostate-specific antigen (PSA).<sup>[5][8]</sup>
- Activity Against Splice Variants: A key advantage of targeting the NTD is the ability to inhibit AR splice variants, like AR-V7, which lack the LBD and are therefore resistant to traditional antiandrogens like enzalutamide.<sup>[1]</sup>





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Covalent adducts formed by the androgen receptor transactivation domain and small molecule drugs remain disordered - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing Metabolic Liabilities of Ralaniten To Enhance Novel Androgen Receptor Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor epi-506 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Ralaniten Acetate and the Androgen Receptor N-Terminal Domain: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574327#ralaniten-acetate-androgen-receptor-n-terminal-domain]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)